molecular formula C9H7ClO B100067 alpha-Chloroacrylophenone CAS No. 19233-44-4

alpha-Chloroacrylophenone

Cat. No. B100067
CAS RN: 19233-44-4
M. Wt: 166.6 g/mol
InChI Key: OXAKTNJXLVDKME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alpha-Chloroacrylophenone, also known as CN gas, is a chemical compound that has been used as a riot control agent and a chemical weapon. It is a yellowish-brown liquid with a pungent odor and can cause a range of physiological and biochemical effects in humans and animals.

Mechanism Of Action

Alpha-Chloroacrylophenone acts as an irritant to the eyes, nose, and respiratory tract, causing tearing, coughing, and difficulty breathing. It also activates the pain receptors in the skin, causing a burning sensation. The mechanism of action of alpha-Chloroacrylophenone involves the inhibition of cellular respiration and the disruption of ion channels in the cell membrane, leading to the depolarization of neurons and the release of neurotransmitters such as acetylcholine.

Biochemical And Physiological Effects

The biochemical and physiological effects of alpha-Chloroacrylophenone include respiratory distress, bronchoconstriction, increased heart rate and blood pressure, and increased secretion of mucus. It can also cause skin irritation and burns, as well as eye irritation and tearing. In high concentrations, alpha-Chloroacrylophenone can lead to convulsions, coma, and even death.

Advantages And Limitations For Lab Experiments

One advantage of using alpha-Chloroacrylophenone in lab experiments is its ability to induce respiratory and cardiovascular changes similar to those seen in humans exposed to the chemical. This can provide valuable insights into the mechanisms underlying these physiological responses. However, the use of alpha-Chloroacrylophenone in lab experiments is limited by its potential toxicity and the need for strict safety protocols to prevent exposure to researchers.

Future Directions

Future research on alpha-Chloroacrylophenone could focus on developing safer and more effective riot control agents that do not pose a risk of long-term health effects. Additionally, further studies could investigate the potential use of alpha-Chloroacrylophenone as a tool for investigating the role of the central nervous system in the regulation of respiration and cardiovascular function. Finally, research could explore the potential therapeutic applications of alpha-Chloroacrylophenone in the treatment of respiratory and cardiovascular disorders.

Synthesis Methods

The synthesis of alpha-Chloroacrylophenone involves the reaction of benzaldehyde with chloroacetyl chloride in the presence of a catalyst such as aluminum chloride. The resulting product is then purified through distillation and recrystallization to obtain a pure form of alpha-Chloroacrylophenone.

Scientific Research Applications

Alpha-Chloroacrylophenone has been extensively studied for its potential use in chemical warfare and riot control. However, it has also been used in scientific research to investigate its mechanism of action and biochemical and physiological effects. In particular, alpha-Chloroacrylophenone has been used as a tool to study the role of the central nervous system in the regulation of respiration and cardiovascular function.

properties

CAS RN

19233-44-4

Product Name

alpha-Chloroacrylophenone

Molecular Formula

C9H7ClO

Molecular Weight

166.6 g/mol

IUPAC Name

2-chloro-1-phenylprop-2-en-1-one

InChI

InChI=1S/C9H7ClO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-6H,1H2

InChI Key

OXAKTNJXLVDKME-UHFFFAOYSA-N

SMILES

C=C(C(=O)C1=CC=CC=C1)Cl

Canonical SMILES

C=C(C(=O)C1=CC=CC=C1)Cl

synonyms

2-Propen-1-one, 2-chloro-1-phenyl- (9CI)

Origin of Product

United States

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